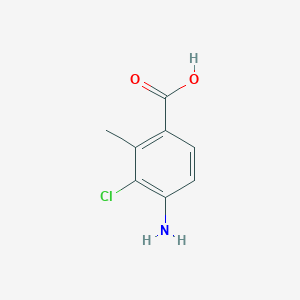
4-Amino-3-chloro-2-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3-chloro-2-methylbenzoic acid is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzoic acid, characterized by the presence of an amino group at the fourth position, a chlorine atom at the third position, and a methyl group at the second position on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical applications due to its versatile reactivity and functional groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-3-chloro-2-methylbenzoic acid typically involves the chlorination of 2-amino-3-methylbenzoic acid. One common method includes the use of N-chlorosuccinimide (NCS) in dimethylformamide (DMF) as a solvent. The reaction proceeds under heated conditions to ensure the selective chlorination at the desired position .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar chlorination processes but optimized for large-scale operations. This includes the use of continuous flow reactors and controlled temperature conditions to maximize yield and purity. The product is then purified through crystallization or recrystallization techniques.
化学反应分析
Types of Reactions: 4-Amino-3-chloro-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles through reactions such as the Suzuki coupling, where a boronic acid derivative is introduced.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.
Common Reagents and Conditions:
Suzuki Coupling: Palladium catalysts and boronic acids.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or catalytic hydrogenation.
Esterification: Alcohols in the presence of acid catalysts.
Amidation: Amines with coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products:
Substituted Benzoic Acids: Depending on the nucleophile used in substitution reactions.
Nitro and Amino Derivatives: From oxidation and reduction reactions.
Esters and Amides: From esterification and amidation reactions.
科学研究应用
4-Amino-3-chloro-2-methylbenzoic acid is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.
Biology: In the study of enzyme inhibitors and as a building block for bioactive compounds.
Medicine: As a precursor in the synthesis of pharmaceutical agents, including anti-inflammatory and antimicrobial drugs.
Industry: In the production of dyes, pigments, and agrochemicals.
作用机制
The mechanism by which 4-amino-3-chloro-2-methylbenzoic acid exerts its effects depends on its application. In pharmaceutical contexts, it may act by interacting with specific enzymes or receptors, altering biochemical pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological targets, influencing their activity.
相似化合物的比较
4-Amino-3-chlorobenzoic Acid: Lacks the methyl group, affecting its reactivity and solubility.
3-Amino-4-chlorobenzoic Acid: Different positioning of the amino and chlorine groups, leading to varied chemical behavior.
2-Amino-5-chlorobenzoic Acid: Another positional isomer with distinct reactivity patterns.
Uniqueness: 4-Amino-3-chloro-2-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which provides a balance of reactivity and stability. This makes it particularly useful in targeted synthetic applications where precise control over chemical transformations is required.
属性
IUPAC Name |
4-amino-3-chloro-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-4-5(8(11)12)2-3-6(10)7(4)9/h2-3H,10H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJQZMLTFYVSPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(tert-Butoxy)-2-oxoethyl]-5-methyl-3,4-dihydro-2H-pyrrolium Bromide](/img/structure/B8126605.png)
![N-[3-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isobutyramide](/img/structure/B8126610.png)

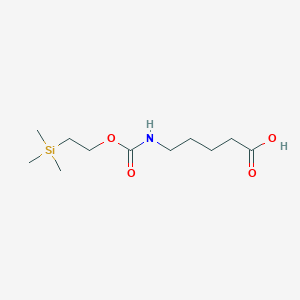
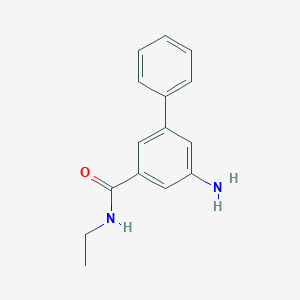

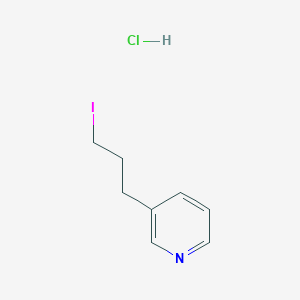
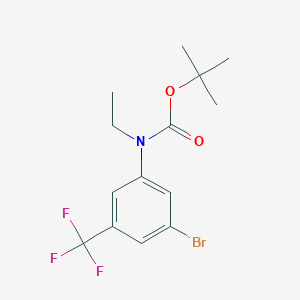

![[1-(4-Bromo-2-chloro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8126670.png)
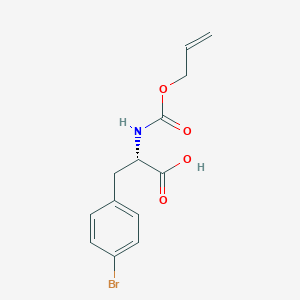

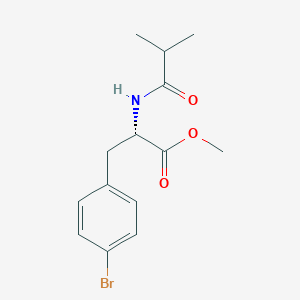
![[2-(3-Bromo-5-trifluoromethyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8126708.png)
